Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate is a piperidine-derived ester featuring a tertiary amine protected by a tert-butoxycarbonyl (Boc) group and a methyl substituent. The compound’s structure includes a piperidine ring substituted at the 1-position with a 3-((tert-butoxycarbonyl)(methyl)amino)propyl chain and an ethyl ester at the 4-position. While direct molecular data (e.g., CAS number, exact molecular weight) are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceutical intermediates or organic synthesis, particularly where amine protection is critical .
Properties
IUPAC Name |
ethyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-6-22-15(20)14-8-12-19(13-9-14)11-7-10-18(5)16(21)23-17(2,3)4/h14H,6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVZIMHCUQXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724367 | |
| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-70-7 | |
| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary components:
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Ethyl piperidine-4-carboxylate : A commercially available starting material or synthesized via esterification of piperidine-4-carboxylic acid.
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3-((tert-Butoxycarbonyl)(methyl)amino)propyl side chain : Introduced via alkylation or Michael addition, followed by Boc protection.
Key steps include:
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Esterification of the piperidine core.
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Alkylation to install the propylamine side chain.
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Boc protection of the secondary amine.
Stepwise Preparation Methods
Synthesis of Ethyl Piperidine-4-Carboxylate
Ethyl piperidine-4-carboxylate is typically prepared through the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol. A catalytic amount of chlorotrimethylsilane () accelerates the reaction, achieving yields exceeding 85% under reflux conditions. Alternative routes involve hydrogenation of pyridine derivatives, though these are less cost-effective for large-scale production.
Reaction Conditions :
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Solvent : Anhydrous ethanol.
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Catalyst : Chlorotrimethylsilane (1.2 equiv).
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Temperature : Reflux (78°C).
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Time : 12–18 hours.
Introduction of the Propylamine Side Chain
The propylamine moiety is introduced via nucleophilic alkylation. Ethyl piperidine-4-carboxylate reacts with 3-bromopropylamine or its derivatives in the presence of a base such as potassium carbonate (). To avoid over-alkylation, the amine is often protected beforehand.
Example Protocol :
Boc Protection of the Methylamino Group
The methylamino group is protected using di-tert-butyl dicarbonate () under mild basic conditions. This step ensures chemoselectivity in subsequent reactions.
Optimized Procedure :
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Reactants : 3-(methylamino)propyl intermediate (1 equiv), (1.1 equiv).
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Base : Triethylamine (1.2 equiv).
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Solvent : Dichloromethane.
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Temperature : 0°C → room temperature.
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Time : 5 hours.
Key Insight : Excess and controlled temperature prevent side reactions, achieving >90% conversion.
Alternative Synthetic Routes
One-Pot Alkylation-Protection Strategy
A streamlined approach combines alkylation and Boc protection in a single pot, reducing purification steps. Ethyl piperidine-4-carboxylate, 3-bromopropylamine hydrobromide, and are reacted in with as the base.
Advantages :
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Time Efficiency : 8–10 hours total.
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Yield : 68–72%.
Limitations : Requires precise stoichiometry to avoid di-Boc byproducts.
Enzymatic Esterification
Emerging methods employ lipases (e.g., Candida antarctica Lipase B) for esterification under aqueous conditions, though yields remain suboptimal (50–60%). This green chemistry approach is under active investigation.
Optimization and Scalability
Catalytic Enhancements
Switching from to polymer-supported bases (e.g., Amberlyst A21) improves safety and simplifies workup, with minimal yield loss (67–70%).
Solvent Systems
Comparative Data :
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 75 | 98 |
| DCM | 18 | 72 | 95 |
| EtOAc | 15 | 68 | 93 |
THF emerges as the optimal solvent due to its balance of polarity and boiling point.
Characterization and Quality Control
Spectroscopic Analysis
Stability Studies
The compound is stable for >24 months at -20°C under nitrogen, with degradation <2%.
Industrial Applications and Market Trends
As of 2025, the compound is supplied by 12+ manufacturers in China, with prices ranging from $120–$150/kg for research-grade material. Its demand is driven by applications in:
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Anticancer Agents : As a scaffold for kinase inhibitors.
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Neurological Drugs : Modulating sigma-1 receptors.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.
Case Study: Arginase Inhibitors
A notable application of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Research has demonstrated that derivatives of this compound exhibit inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), with IC50 values indicating effective inhibition .
Synthesis of Complex Molecules
The compound is also utilized as a building block in the synthesis of more complex molecules through various organic reactions, including Ugi reactions and alkylation processes.
Synthesis Example
In a recent study, the synthesis involved multiple steps where this compound was used as a precursor to create novel piperidine derivatives with enhanced biological activity. The optimization of synthetic routes allowed for high yields and purity, demonstrating its utility in drug discovery .
Drug Development
Due to its structural characteristics, this compound is explored for potential therapeutic applications. Its derivatives have been investigated for their efficacy in treating neurological disorders, showcasing promising results in preclinical models.
Case Study: Neurological Applications
Research has highlighted that certain derivatives derived from this compound exhibit activity against specific ion channels involved in epilepsy. These findings support further exploration into its role as a therapeutic agent for drug-resistant forms of epilepsy .
Structure-Activity Relationship Studies
The compound's ability to undergo structural modifications makes it an excellent candidate for structure-activity relationship (SAR) studies. By altering functional groups, researchers can assess how changes affect biological activity, leading to the design of more effective drugs.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for synthesizing bioactive compounds |
| Arginase Inhibition | Effective inhibitors against hARG-1 and hARG-2 |
| Drug Development | Potential therapeutic applications for neurological disorders |
| Synthesis of Complex Molecules | Utilized as a precursor in multi-step organic syntheses |
| Structure-Activity Relationship Studies | Enables exploration of modifications to enhance biological activity |
Mechanism of Action
The mechanism of action of Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate, undergoing metabolic transformations to release the active drug. The Boc group is typically removed under physiological conditions, revealing the active amine which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure: Features a Boc-protected piperidine with a pyridin-3-yl group and an unprotected amino group at the 4-position.
- Functional Differences: The unprotected amino group in PK03447E-1 increases reactivity compared to the methyl-protected amine in the target compound. This makes PK03447E-1 more prone to oxidation or undesired side reactions in synthetic pathways .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Structure : Boc-protected piperidine with a phenyl group at the 4-position and a carboxylic acid at the 3-position.
- Functional Differences : The carboxylic acid substituent enhances hydrophilicity, contrasting with the ethyl ester in the target compound, which increases lipophilicity. This difference impacts solubility and bioavailability .
- Applications: Likely used in chiral synthesis (noted by stereochemical descriptors (3S,4R)), whereas the target compound’s ester group suggests utility as a prodrug or intermediate for further derivatization .
Ethyl 1-(3-Aminopropyl)-4-phenyl-isonipecotate Monoethane Sulfonate
- Structure: Piperidine-4-carboxylate ester with a 3-aminopropyl chain and a phenyl group at the 4-position.
- Functional Differences : The absence of Boc protection on the amine increases its reactivity but reduces stability under acidic conditions. The ethanesulfonate salt form improves aqueous solubility compared to the target compound’s free base .
- Pharmacological Relevance : This compound (marketed as Alvodine®) is an opioid analgesic, highlighting how structural modifications (e.g., phenyl substitution) can confer biological activity, whereas the target compound’s Boc group may prioritize synthetic versatility over direct therapeutic use .
Ethyl 1-(3-(4-(Benzyloxy)phenoxy)propyl)piperidine-4-carboxylate
- Structure: Contains a benzyloxy-phenoxypropyl chain instead of the Boc-methylamino group.
- This contrasts with the target compound’s focus on amine protection .
- Commercial Status : Discontinued in commercial catalogs, suggesting niche use or challenges in synthesis compared to Boc-protected analogs .
Comparative Data Table
Research Findings and Implications
- Boc Protection: The Boc group in the target compound enhances stability during synthetic steps, a critical advantage over unprotected amines like Ethyl 1-(3-aminopropyl)-4-phenyl-isonipecotate .
- Ester vs. Acid : The ethyl ester group improves membrane permeability compared to carboxylic acid derivatives, making the target compound more suitable for prodrug design .
- Safety Profile : All Boc-containing compounds share similar handling requirements (e.g., respiratory protection), underscoring the need for standardized safety protocols in laboratories .
Biological Activity
Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate, also known by its CAS number 1313712-70-7, is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its chemical properties, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C17H32N2O4
- Molecular Weight : 328.45 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl ester at the carboxylic acid position. This structure is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. It has been investigated for its potential as an inhibitor of specific enzymes and receptors, which plays a critical role in various disease mechanisms.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibition against key enzymes involved in metabolic pathways. For instance:
- Trypanosoma brucei Methionyl-tRNA Synthetase : A study highlighted that structurally related compounds demonstrated potent inhibition of this enzyme, which is crucial for the survival of the parasite causing African sleeping sickness. The best inhibitors showed EC50 values in the low nanomolar range, indicating high potency .
Case Study 1: Antiparasitic Activity
In a study focused on antiparasitic agents, derivatives of this compound were evaluated for their efficacy against Trypanosoma brucei. The results demonstrated that specific modifications to the compound's structure significantly enhanced its inhibitory activity against the parasite while maintaining low toxicity to mammalian cells .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on related compounds to determine the impact of various substituents on biological activity. Modifications such as changing the Boc group or altering the alkyl chain length were found to influence both potency and selectivity towards target enzymes. For instance, certain derivatives exhibited improved binding affinity and selectivity for methionyl-tRNA synthetase compared to others .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme/Pathway | EC50 (nM) | Toxicity (Mammalian Cells) |
|---|---|---|---|
| This compound | T. brucei Methionyl-tRNA Synthetase | Low nanomolar range | Low |
| Related Compound A | T. brucei Methionyl-tRNA Synthetase | 39 | Moderate |
| Related Compound B | T. brucei Methionyl-tRNA Synthetase | 22 | Low |
Q & A
Q. What are the recommended methods for synthesizing Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate in a laboratory setting?
The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and hydrogenation. For example, a tert-butoxycarbonyl-protected intermediate can be synthesized in THF using NaHCO₃ as a base and Raney Nickel under hydrogenation conditions for catalytic reduction. Purification via silica gel chromatography (5–20% EtOAc/hexanes) yields the final compound . Optimizing reaction time (e.g., 3 hours for hydrogenation) and stoichiometric ratios minimizes impurities .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integration, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. Purity is assessed via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .
Q. What safety precautions should be implemented when handling this compound during experimental procedures?
Use respiratory protection (N95 masks), nitrile gloves, and chemical splash goggles to prevent inhalation or dermal exposure. Work in a fume hood with proper ventilation to avoid dust/aerosol formation. Store in sealed containers away from strong oxidizers, which may induce hazardous reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side product formation during the coupling of tert-butoxycarbonyl-protected intermediates?
Side products like sulfoxides or over-reduced species may arise during oxidation or hydrogenation. Using controlled stoichiometry of oxidizing agents (e.g., H₂O₂) and monitoring reaction progress via TLC reduces over-oxidation. For hydrogenation, maintaining H₂ pressure at 1–2 atm and limiting reaction time prevents excessive reduction of sensitive functional groups .
Q. What strategies are recommended for reconciling discrepancies in reported physical properties (e.g., melting points, solubility) across different research sources?
Cross-reference experimental data with computational predictions (e.g., solubility parameters via COSMO-RS) and validate using standardized protocols. For example, discrepancies in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .
Q. What mechanistic insights explain the formation of sulfoxide byproducts during oxidation steps in the synthetic pathway?
Sulfoxide formation is attributed to the electrophilic addition of oxidizing agents (e.g., H₂O₂) to thioether intermediates. Density Functional Theory (DFT) simulations suggest that steric hindrance from the tert-butyl group slows oxidation kinetics, favoring partial over full oxidation to sulfones .
Q. How does the steric hindrance of the tert-butoxycarbonyl group influence the reactivity of intermediates in multi-step synthesis protocols?
The bulky tert-butyl group reduces nucleophilicity at adjacent nitrogen atoms, slowing alkylation or acylation reactions. This steric effect necessitates higher temperatures or polar aprotic solvents (e.g., DMF) to enhance reaction rates. Computational docking studies support this steric hindrance in transition-state models .
Q. What computational modeling approaches can predict the compound's behavior in novel reaction environments or biological systems?
Molecular Dynamics (MD) simulations assess conformational flexibility in solution, while Quantum Mechanics/Molecular Mechanics (QM/MM) models predict reactivity in enzymatic binding pockets. For biological applications, pharmacophore mapping identifies potential interaction sites with targets like G-protein-coupled receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
